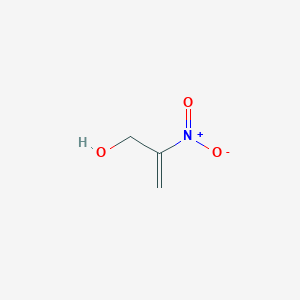![molecular formula C21H26N2S2 B14328613 2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine CAS No. 110570-77-9](/img/structure/B14328613.png)
2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. This compound is characterized by the presence of a phenothiazine core, a piperidine ring, and a methylsulfanyl group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the phenothiazine core.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a thiolation reaction, where a methylthiolating agent reacts with the phenothiazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenothiazine core or the piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenothiazine core and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(piperidin-1-yl)ethanol
- Biperiden
- N-[3-(methylsulfanyl)propyl]-2-(piperidin-1-yl)aniline
Uniqueness
2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine is unique due to the presence of the methylsulfanyl group and the specific arrangement of the piperidine ring and phenothiazine core. This unique structure contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
CAS No. |
110570-77-9 |
|---|---|
Molecular Formula |
C21H26N2S2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
2-methylsulfanyl-10-(3-piperidin-1-ylpropyl)phenothiazine |
InChI |
InChI=1S/C21H26N2S2/c1-24-17-10-11-21-19(16-17)23(18-8-3-4-9-20(18)25-21)15-7-14-22-12-5-2-6-13-22/h3-4,8-11,16H,2,5-7,12-15H2,1H3 |
InChI Key |
JLWZPHYUNBPSDK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


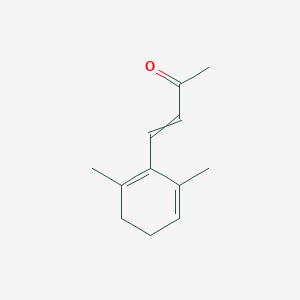
![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)
![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
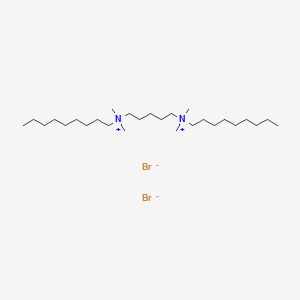
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)

![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)
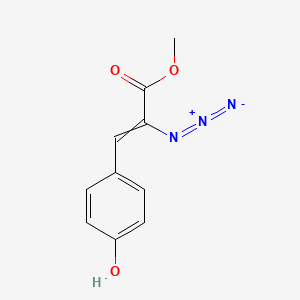

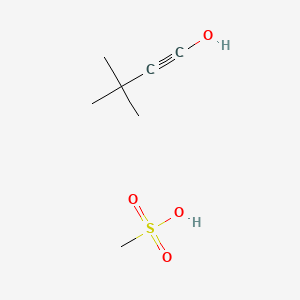
![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)
